molecular formula C12H7NO2 B145957 1,8-Naphthalimide CAS No. 81-83-4

1,8-Naphthalimide

Cat. No.: B145957
CAS No.: 81-83-4
M. Wt: 197.19 g/mol
InChI Key: XJHABGPPCLHLLV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,8-Naphthalimide (NI) primarily targets DNA . It is a potent DNA intercalator, meaning it can insert itself between the base pairs of the DNA helix . This property makes it a prime candidate for various applications in the medical and biological fields .

Mode of Action

The interaction of this compound with its target involves a process called intercalation . Intercalation is when a molecule inserts itself between the base pairs of the DNA helix. This can cause changes in the DNA structure, affecting its function . Moreover, this compound derivatives have been found to induce DNA damage and autophagic cell death in certain cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA function . By intercalating into the DNA, it can disrupt normal DNA processes, such as replication and transcription . This disruption can lead to cell death, particularly in cancer cells . Additionally, this compound derivatives can generate semi-stable radical anion species via photo-induced electron transfer from a carboxy group .

Pharmacokinetics

It is known that the poor pharmacokinetics, side effects, and particularly the rapid emergence of drug resistance compromise the efficiency of clinically used anticancer drugs . Therefore, the discovery of novel and effective drugs, such as this compound, is still an extremely primary mission .

Result of Action

The result of this compound’s action is primarily the induction of cell death . This is particularly true in cancer cells, where it can cause DNA damage and autophagic cell death . This makes it a promising candidate for use as an anticancer agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its photophysical properties, which include absorption, dichroism, and fluorescence, can be used to monitor its binding to biomolecules . These properties are highly dependent on the nature and the substitution pattern of the aryl ring . Moreover, its fluorescence emission wavelength can be notably interfered with by autofluorescence in living cells, significantly limiting their bio-applications . Certain derivatives of this compound show a long emission wavelength around 600 nm and high solubility in polar solvents , which could potentially overcome these limitations.

Biochemical Analysis

Biochemical Properties

1,8-Naphthalimide plays a significant role in biochemical reactions, particularly in the detection and monitoring of specific anions and biomolecules. It interacts with various enzymes, proteins, and other biomolecules through mechanisms such as electron transfer and photo-induced electron transfer. For example, this compound derivatives have been shown to interact with DNA via intercalation, making them useful as DNA-targeting agents . Additionally, these compounds can form radical anions through photo-induced electron transfer, which can be stabilized by specific substituents on the naphthalene ring .

Cellular Effects

This compound and its derivatives exhibit various effects on different cell types and cellular processes. These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have been used as fluorescent cellular imaging agents, allowing researchers to monitor cellular processes and visualize subcellular compartments . Moreover, these compounds have shown potential as anticancer agents by targeting DNA and inducing cytotoxic effects in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. These compounds can bind to biomolecules, such as DNA, through intercalation, which disrupts the DNA structure and affects its function . Additionally, this compound derivatives can inhibit or activate enzymes by binding to their active sites or interacting with cofactors. The photo-induced electron transfer mechanism also plays a crucial role in the compound’s activity, leading to the formation of radical anions that can participate in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. These compounds generally exhibit high stability and photostability, making them suitable for long-term studies . Their effects on cellular function may vary depending on the experimental conditions and the specific derivatives used. Long-term studies have shown that this compound derivatives can maintain their fluorescence properties and continue to interact with target biomolecules over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, these compounds can effectively target specific biomolecules and exhibit minimal toxicity. At high doses, they may cause adverse effects, such as cytotoxicity and tissue damage . It is essential to determine the optimal dosage for each application to minimize potential side effects and maximize the compound’s efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These compounds can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . For example, this compound derivatives have been shown to interfere with DNA synthesis by inhibiting topoisomerase activity, leading to changes in cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These compounds can be taken up by cells through passive diffusion or active transport mechanisms, depending on their chemical structure and properties . Once inside the cells, this compound derivatives can localize to specific compartments, such as the nucleus or mitochondria, where they exert their effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. These compounds can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, this compound derivatives have been used to visualize subcellular structures, such as chloroplasts and vacuoles, in plant cells . The localization of these compounds within specific organelles can enhance their efficacy as imaging agents and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Naphthalimide can be synthesized through various methods. One common method involves the reaction of 1,8-naphthalic anhydride with amines. For example, N-hexadecyl-4-bromo-1,8-naphthalimide can be synthesized by dissolving the anhydride in dimethylformamide (DMF) and reacting it with sodium azide at 100°C for 8 hours . Another method involves the use of palladium-catalyzed Sonogashira cross-coupling reaction followed by cycloaddition-electrocyclic ring-opening reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalimide derivatives, which have different photophysical properties and applications .

Properties

IUPAC Name

benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHABGPPCLHLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044731
Record name 1H-Benzo[de]isoquinoline-1,3(2H)-dione
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81-83-4
Record name Naphthalimide
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Record name Naphthalimide
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Record name 1,8-Naphthalimide
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione
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Record name 1H-Benzo[de]isoquinoline-1,3(2H)-dione
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Record name Naphthalene-1,8-dicarboximide
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Synthesis routes and methods

Procedure details

1,8-naphthalic anhydride (50.00 g, 0.252 mol, 1.0 eq), 32.8 ml of 29% aqueous ammonia (29.52% g, or 8.56 g dry, 0.504 mol, 2.0 eq) and water (115 g) were mixed to form a yellow slurry. The yellow slurry was heated with stirring to 70° C. then held at that temperature for 90 minutes for a total heating time of about 2 hours. After the heating period, the mixture was cooled to room temperature and filtered. The product was then washed with 500 to 600 ml of water until the pH of the wash water was neutral (pH 7). The product (i.e. 1,8-naphthalimide) was isolated as a wet filtercake (59.67 g, dry content=82.28%, representing 49.10 g of dry 1,8-naphthalimide, 99% yield), which was suitable for converting to 3, 4, 9, 10-perylenetetracarboxylic diimide. The purity of 1,8-naphthalimide was above 99% as determined by Gas Chromatography with a melting point of about 301-303° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step One
Name
Quantity
115 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,8-Naphthalimide?

A1: The molecular formula of this compound is C12H7NO2, and its molecular weight is 197.19 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A: 1,8-Naphthalimides are characterized by their distinct spectroscopic properties. They typically exhibit UV/vis absorption maxima in the range of 350-400 nm and fluorescence emission maxima in the range of 450-550 nm, often with large Stokes shifts []. These properties are sensitive to substituents and the surrounding environment, making them valuable as fluorescent probes. [, ]

Q3: How do structural modifications of this compound affect its fluorescence properties?

A: Substituents on the naphthalene ring, particularly at the 4-position, significantly influence the electronic structure and thus the fluorescence properties of 1,8-Naphthalimides. Electron-donating groups generally induce bathochromic shifts (shifts to longer wavelengths) in both absorption and emission spectra, while electron-withdrawing groups have the opposite effect []. Furthermore, incorporating bulky substituents can lead to enhanced fluorescence by restricting internal rotations and reducing non-radiative decay pathways [].

Q4: How does the position of the substituent on the this compound core influence its interaction with DNA?

A: Research has shown that the position of substituents on the this compound core can significantly impact its DNA-binding affinity and mode of interaction. For instance, a meta arrangement of a bipyridine ligand connected to the this compound was found to enhance DNA binding compared to a para arrangement, likely due to a cleft-like structure that complements the DNA helix. []

Q5: How do structural changes to the this compound scaffold impact its activity as a histone deacetylase (HDAC) inhibitor?

A: Studies on 3-amido-1,8-naphthalimides, synthesized using direct Buchwald–Hartwig amidation, revealed that incorporating different amide substituents at the 3-position significantly influenced their potency as HDAC inhibitors. Notably, some of these novel compounds displayed higher activity against specific HDAC isoforms, including HDAC6, compared to the parent compound Scriptaid. []

Q6: How do this compound derivatives behave in thin films?

A: Amphiphilic this compound derivatives, synthesized by incorporating long alkyl chains, have been successfully integrated into thin films using the Langmuir-Blodgett (LB) technique []. These films exhibit interesting photophysical properties, including energy transfer processes that can be modulated by varying the distance between donor and acceptor layers within the LB film [].

Q7: How have computational methods been used to study this compound derivatives?

A: Computational chemistry plays a crucial role in understanding the structure-property relationships of 1,8-Naphthalimides. Density functional theory (DFT) calculations, often coupled with polarizable continuum models (PCMs), have been employed to predict and interpret their electronic structures, absorption and emission spectra, and other photophysical properties. [, ] These calculations provide valuable insights into the effects of substituents and the surrounding environment on the molecular properties of 1,8-Naphthalimides.

Q8: What are the applications of 1,8-Naphthalimides as fluorescent probes?

A: 1,8-Naphthalimides are widely used as fluorescent probes for various applications, including the detection of metal ions like Cu2+, Co2+ [], anions like F−, and CN− [], and biomolecules like DNA []. Their sensitivity to the microenvironment, high fluorescence quantum yields, and large Stokes shifts make them attractive for developing sensitive and selective fluorescent sensors. [, ]

Q9: Can 1,8-Naphthalimides be used in material science?

A: Yes, this compound derivatives have been incorporated into polymers, such as polystyrene, to impart fluorescent properties []. These polymers have potential applications in optoelectronic devices, light-emitting diodes, and fluorescent sensors [].

Q10: Are there any applications of 1,8-Naphthalimides in biological systems?

A: Research indicates that certain this compound derivatives can be used as photodynamic therapy agents for cancer treatment []. Additionally, some derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. []

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